molecular formula C6H2BrF3N2S B13124554 2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole

2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole

Cat. No.: B13124554
M. Wt: 271.06 g/mol
InChI Key: GZJJYWRCZOJFIY-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazo[2,1-b]thiazole family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and trifluoromethyl groups in the molecule enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole typically involves the reaction of 2-aminobenzothiazole with a bromoketone under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which provides a rapid and efficient route to the desired product . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to enhance the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow system with multiple reactors. This method allows for the efficient synthesis of the compound without the need for intermediate isolation . The process typically includes the reaction of aminothiazole with a brominated precursor, followed by purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole has a wide range of applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and trifluoromethyl groups in 2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole enhances its reactivity and potential for diverse chemical transformations. These functional groups also contribute to its unique electronic properties, making it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C6H2BrF3N2S

Molecular Weight

271.06 g/mol

IUPAC Name

2-bromo-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C6H2BrF3N2S/c7-4-2-12-1-3(6(8,9)10)11-5(12)13-4/h1-2H

InChI Key

GZJJYWRCZOJFIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2N1C=C(S2)Br)C(F)(F)F

Origin of Product

United States

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